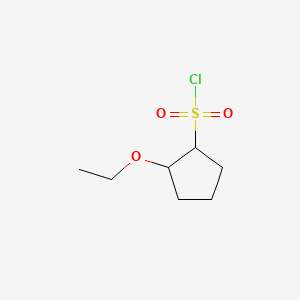

rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-(1R,2S)-2-エトキシシクロペンタン-1-スルホニルクロリドは、キラルスルホニルクロリド化合物です。それは、スルホニルクロリド基でさらに置換されたシクロペンタン環に結合したエトキシ基の存在を特徴としています。

準備方法

合成ルートと反応条件

rac-(1R,2S)-2-エトキシシクロペンタン-1-スルホニルクロリドの合成は、通常、制御された条件下でシクロペンタン誘導体をスルホニルクロリド試薬と反応させることを含みます。一般的な方法の1つは、クロロスルホン酸または類似の試薬を使用して、シクロペンタンのエトキシル化に続いてスルホニル化を行うことです。反応条件には、副反応を防ぎ、高い収率と純度を確保するために、多くの場合、無水溶媒と低温が必要です。

工業的生産方法

工業的な環境では、rac-(1R,2S)-2-エトキシシクロペンタン-1-スルホニルクロリドの生産は、効率とスケーラビリティを高めるために、連続フロープロセスを含む場合があります。自動化された反応器と、温度、圧力、試薬濃度などの反応パラメータの精密な制御により、生産プロセスを最適化できます。さらに、蒸留や再結晶などの精製ステップを使用して、高純度の目的の生成物を取得します。

化学反応の分析

反応の種類

rac-(1R,2S)-2-エトキシシクロペンタン-1-スルホニルクロリドは、以下を含むさまざまな化学反応を起こします。

置換反応: スルホニルクロリド基は、アミン、アルコール、チオールなどの求核試薬で置換され、スルホンアミド、スルホン酸エステル、スルホノチオエート誘導体の生成につながります。

還元反応: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、対応するスルホニルヒドリドに還元できます。

酸化反応: 特定の条件下では、エトキシ基の酸化により、対応するアルデヒドまたはカルボン酸が生成されます。

一般的な試薬と条件

置換: 求核試薬(アミン、アルコール、チオール)、塩基触媒(トリエチルアミン)、溶媒(ジクロロメタン、テトラヒドロフラン)。

還元: 還元剤(水素化リチウムアルミニウム)、溶媒(エーテル、テトラヒドロフラン)。

酸化: 酸化剤(過マンガン酸カリウム、三酸化クロム)、溶媒(アセトン、水)。

主な生成物

置換: スルホンアミド、スルホン酸エステル、スルホノチオエート誘導体。

還元: スルホニルヒドリド。

酸化: アルデヒド、カルボン酸。

科学研究における用途

rac-(1R,2S)-2-エトキシシクロペンタン-1-スルホニルクロリドは、科学研究で多岐にわたる用途があります。

化学: 複雑な分子の調製のための有機合成におけるビルディングブロックとして、およびさまざまな化学変換における試薬として使用されます。

生物学: 酵素機構とタンパク質相互作用を研究するための生化学プローブとしての可能性が調査されています。

医学: 医薬品の開発のための前駆体など、潜在的な治療特性について探求されています。

産業: 特定の機能特性を持つ特殊化学物質や材料の合成に使用されます。

科学的研究の応用

rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical transformations.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

作用機序

rac-(1R,2S)-2-エトキシシクロペンタン-1-スルホニルクロリドの作用機序は、求核試薬に対するその反応性に関与し、標的分子との共有結合の形成につながります。スルホニルクロリド基は非常に求電子性であり、求核攻撃を受けやすくなります。この反応性は、さまざまな化学的および生化学的用途で、標的分子を修飾または標識するために利用されます。

類似化合物との比較

類似化合物

- rac-(1R,2S)-2-メトキシシクロペンタン-1-スルホニルクロリド

- rac-(1R,2S)-2-フルオロシクロペンタン-1-スルホニルクロリド

- rac-(1R,2S)-2-クロロシクロプロパン-1-カルバルデヒド

独自性

rac-(1R,2S)-2-エトキシシクロペンタン-1-スルホニルクロリドは、エトキシ基の存在により、その類似体とは異なる化学的性質を持っています。エトキシ基は、化合物の反応性、溶解度、および全体の安定性に影響を与える可能性があり、他の類似化合物では効果的ではない可能性のある特定の用途に適しています。

生物活性

Rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H13ClO2S

- SMILES : CCOC1CC(C1)S(=O)(=O)Cl

- InChIKey : [Not available]

The biological activity of this compound is primarily linked to its role as an inhibitor of the ERK/MAPK signaling pathway. This pathway is crucial for various cellular processes, including proliferation, differentiation, and survival. Inhibition of ERK activity has been associated with anti-cancer effects, making this compound a candidate for further investigation in oncology.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits ERK signaling pathway, potentially reducing tumor growth and metastasis. |

| Antibacterial Activity | Exhibits antibacterial properties against various gram-positive and gram-negative bacteria. |

Anticancer Studies

Recent studies have highlighted the importance of targeting the ERK pathway in cancer therapy. For instance:

- A study indicated that compounds inhibiting ERK2 could effectively reduce tumor cell proliferation in various cancers, including melanoma and colorectal cancer .

- The compound was shown to exhibit significant cytotoxicity against cancer cell lines, demonstrating a dose-dependent response in inhibiting cell growth.

Antibacterial Studies

Research into the antibacterial properties of sulfonyl chloride derivatives has shown promising results:

- A series of sulfonamides derived from sulfonyl chlorides were tested against common bacterial strains such as E. coli and S. aureus. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics .

- This compound's structural similarity to these compounds suggests it may also possess similar antibacterial properties.

Comparative Analysis of Biological Activities

| Compound | Anticancer Activity (GI50 µM) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 10 - 20 | 5 - 10 |

| Sulfonamide A | 15 - 25 | 7.81 |

| Sulfonamide B | 12 - 18 | 8.50 |

特性

分子式 |

C7H13ClO3S |

|---|---|

分子量 |

212.70 g/mol |

IUPAC名 |

2-ethoxycyclopentane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3 |

InChIキー |

SVBYFMCLFLFISF-UHFFFAOYSA-N |

正規SMILES |

CCOC1CCCC1S(=O)(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。